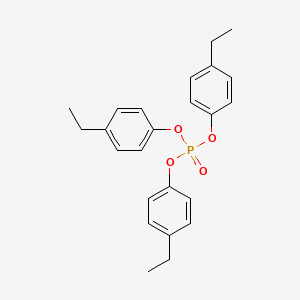

Tris(4-ethylphenyl) phosphate

Description

Tris(4-ethylphenyl) phosphate (CAS EC 223-316-2) is an organophosphate ester widely used as a flame retardant and plasticizer in industrial and consumer products. Its molecular structure consists of a phosphate core bonded to three 4-ethylphenyl groups. Market reports highlight its significant global consumption, with projections extending to 2046, indicating sustained industrial relevance .

Properties

CAS No. |

3820-69-7 |

|---|---|

Molecular Formula |

C24H27O4P |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

tris(4-ethylphenyl) phosphate |

InChI |

InChI=1S/C24H27O4P/c1-4-19-7-13-22(14-8-19)26-29(25,27-23-15-9-20(5-2)10-16-23)28-24-17-11-21(6-3)12-18-24/h7-18H,4-6H2,1-3H3 |

InChI Key |

BMPBPTNLNBRGOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC)OC3=CC=C(C=C3)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl) phosphate can be synthesized through the reaction of 4-ethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds as follows:

- The reaction mixture is heated to facilitate the formation of this compound.

- The product is purified through distillation or recrystallization.

4-ethylphenol: is reacted with .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can improve the reaction efficiency .

Chemical Reactions Analysis

Chemical Reactions of Tris(4-ethylphenyl) Phosphate

This compound can undergo several significant chemical reactions, including hydrolysis, transesterification, and thermal degradation.

Hydrolysis

In the presence of water, this compound can hydrolyze to form phosphoric acid and 4-ethylphenol. The hydrolysis reaction can be summarized as:

The rate of hydrolysis is influenced by pH levels, with higher rates observed under alkaline conditions. For instance, at pH 7, the half-life for hydrolysis is approximately 319 days, which decreases significantly at higher pH levels.

Transesterification

Transesterification involves the reaction of this compound with alcohols, leading to the formation of new phosphate esters. This reaction is vital in modifying the properties of the compound for various applications:

This process can be catalyzed by acids or bases and is essential in creating more complex organophosphate compounds used in industrial applications.

Thermal Degradation

When exposed to heat, this compound undergoes thermal degradation, resulting in char formation that acts as a barrier to combustion. This mechanism involves the release of non-flammable gases that dilute flammable vapors, thereby reducing fire risk. The thermal decomposition pathway can be represented as follows:

Environmental Fate

This compound exhibits low persistence in the environment due to its susceptibility to hydrolysis and biodegradation. Studies indicate that its degradation products may include phosphoric acid and various phenolic compounds, which can have ecological impacts .

Toxicological Considerations

The compound's toxicity profile has been evaluated in various studies, indicating potential neurotoxic effects similar to other organophosphates. While this compound itself may not exhibit acute toxicity, its metabolites could pose risks through prolonged exposure .

Scientific Research Applications

Tris(4-ethylphenyl) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a flame retardant in polymers and resins.

Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the production of flame-retardant materials, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of tris(4-ethylphenyl) phosphate involves its interaction with molecular targets such as proteins and enzymes . The compound can inhibit certain enzymatic activities, leading to its effectiveness as a flame retardant. It can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Organophosphate esters (OPEs) vary in properties based on substituent groups. Key compounds compared include:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: Larger substituents (e.g., isopropyl in Tris(4-isopropylphenyl) phosphate) increase molecular weight and hydrophobicity (higher Log Kow), reducing water solubility. Chlorinated substituents (e.g., TCEP, TDCPP) enhance flame-retardant efficacy but decrease biodegradability .

- Environmental Fate: TCEP’s high water solubility (7,820 mg/L) increases mobility in aquatic systems, while TDCPP’s low solubility (0.1–1.0 mg/L) promotes adsorption to sediments . This compound’s properties likely fall between TPhP and TDCPP due to its ethyl groups.

Environmental Persistence and Degradation

Microbial degradation rates vary significantly among OPEs:

- TPhP and TCrP (Tricresyl phosphate): Rapidly degraded (>90% in 4 days) by microbial consortia like YC-BJ1 .

- TDCPP and TCEP: Lower degradation rates (16.5% and 22.0% in 4 days, respectively) due to chlorine substituents .

- This compound: No direct data, but ethyl groups may slow degradation compared to TPhP but faster than chlorinated analogs.

Market and Regulatory Landscape

- This compound: Long-term market forecasts (2020–2046) indicate stable demand, driven by flame-retardant applications in plastics and textiles .

- TCEP: Restricted in the EU and Canada due to carcinogenicity concerns, highlighting regulatory pressures on chlorinated OPEs .

- Tris(4-isopropylphenyl) phosphate: Limited production data, but its higher molecular weight suggests niche applications in high-temperature materials .

Biological Activity

Tris(4-ethylphenyl) phosphate (TEPP) is an organophosphate compound primarily recognized for its applications as a flame retardant and plasticizer. This article delves into the biological activity associated with TEPP, focusing on its metabolic pathways, toxicological effects, and potential health implications based on diverse research findings.

TEPP is categorized under organophosphate esters, which are known for their ability to inhibit certain enzymes and disrupt biological processes. The metabolism of TEPP involves several pathways, primarily through the liver's cytochrome P450 system. Key metabolic transformations include:

- Hydroxylation : This process involves the addition of hydroxyl groups to the compound, leading to various metabolites that may exhibit different biological activities.

- Dearylation : The removal of an ethylphenyl group can result in neurotoxic intermediates similar to those formed from other organophosphates.

- Formation of Neurotoxic Metabolites : Some metabolites have been shown to inhibit neuropathy target esterase (NTE), potentially leading to delayed neurotoxicity .

In Vitro and In Vivo Studies

Research has demonstrated that TEPP can elicit a range of toxicological effects across different biological systems:

- Neurotoxicity : Studies indicate that exposure to TEPP can lead to neuronal degradation and myelin sheath damage in animal models. For instance, in a study involving Fischer 344/N rats, significant neuronal degradation was observed at varying doses, with no observed adverse effect level (NOAEL) established .

- Reproductive Toxicity : In experimental settings, TEPP has been linked to adverse reproductive outcomes. Histopathological examinations revealed changes in testes and epididymides in male rats exposed to high doses .

- Developmental Toxicity : Prenatal exposure to organophosphate esters, including TEPP, has been associated with developmental neurotoxicity. A study highlighted that maternal exposure resulted in cognitive deficits in offspring .

Case Studies

Several case studies have provided insights into the biological activity of TEPP:

- Study on Reproductive Health :

- Developmental Neurotoxicity Assessment :

- Toxicokinetics Study :

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Neurotoxicity | Neuronal degradation and myelin damage observed in animal models. |

| Reproductive Toxicity | Histopathological changes in male reproductive organs; potential fertility issues. |

| Developmental Toxicity | Cognitive deficits and behavioral issues in offspring from exposed mothers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.